molecular formula C9H17NO4S B14775161 tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide

tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide

Cat. No.: B14775161
M. Wt: 235.30 g/mol
InChI Key: YIDVLDGNLVYDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide: is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its ring structure. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide typically involves the reaction of tert-butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate with an oxidizing agent. Common oxidizing agents used include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions to form sulfone derivatives.

    Reduction: It can be reduced to form the corresponding sulfide.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides in the presence of a base such as potassium carbonate.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex heterocyclic compounds.

Biology:

  • Investigated for its potential biological activity.
  • Used in the study of enzyme inhibitors.

Medicine:

  • Explored for its potential use in drug development.
  • Studied for its antimicrobial properties.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2-oxide.
  • tert-Butyl 4,4-dimethyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate.

Uniqueness:

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

tert-butyl 4,4-dimethyl-2-oxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)14-7(11)10-9(4,5)6-13-15(10)12/h6H2,1-5H3

InChI Key

YIDVLDGNLVYDNE-UHFFFAOYSA-N

Canonical SMILES

CC1(COS(=O)N1C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.